molecular formula C15H18O4 B2422340 7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one CAS No. 924769-66-4

7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one

Cat. No.: B2422340
CAS No.: 924769-66-4
M. Wt: 262.305
InChI Key: CSDYFLSGOKWBID-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl₃) :

  • δ 6.84–7.34 ppm : Aromatic protons of the chroman ring, split into doublets and double doublets due to ortho and para coupling.
  • δ 5.46 ppm : Broad singlet corresponding to the hydroxyl proton(s), exchangeable in polar solvents.
  • δ 2.64–2.82 ppm : Singlet for the spiro junction’s CH₂ group adjacent to the carbonyl.
  • δ 1.35–1.61 ppm : Multiplet for the cyclohexanone protons.

13C NMR (CDCl₃) :

Carbon Type δ (ppm)
Carbonyl (C=O) 190–194
Aromatic C-O 153–155
Aromatic C-OH 120–125
Spiro CH₂ 47–49
Cyclohexanone CH₂ 21–28
Methyl (C4') 21.5

Data synthesized from analogous spirochromanones.

Infrared (IR) and Ultraviolet-Visible (UV-Vis)

  • IR :
    • 1700–1750 cm⁻¹ : Strong absorption for the ketone (C=O) stretch.
    • 3200–3500 cm⁻¹ : Broad peaks from hydroxyl (-OH) groups.
  • UV-Vis :
    • λmax ~270 nm : π→π* transition of the conjugated chroman system, red-shifted by electron-donating hydroxyl groups.

X-ray Crystallographic Analysis of Spiro Junction

While no direct X-ray data exists for this compound, structural analogs reveal key features:

  • Spiro Angle : The dihedral angle between the chroman and cyclohexanone rings typically ranges between 80–100° , influenced by steric interactions.
  • Hydrogen Bonding : Intramolecular O-H···O interactions between the 7,8-dihydroxy groups stabilize the chroman ring’s planarity.
  • Packing : Crystals often exhibit C–H···π interactions between aromatic protons and the chroman’s π-system, forming linear or layered motifs.

Note: The absence of direct crystallographic data necessitates inference from structurally related compounds (e.g., 7,8-dihydroxy-4-methylcoumarin).

Properties

IUPAC Name

7,8-dihydroxy-4'-methylspiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-9-4-6-15(7-5-9)8-12(17)10-2-3-11(16)13(18)14(10)19-15/h2-3,9,16,18H,4-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDYFLSGOKWBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CC(=O)C3=C(O2)C(=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Spirocyclic Chroman-4-one Derivatives

Spirocyclic chromanones are typically constructed via acid- or base-catalyzed cyclocondensation reactions. For 7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one, two primary routes have been explored: (1) acid-mediated spiroannulation of substituted chroman-4-one precursors with methylcyclohexane derivatives and (2) palladium-catalyzed carbonylative rearrangements adapted from chroman-2,4-dione syntheses.

Acid-Catalyzed Spiroannulation

The most direct method involves condensing 2,4,5-trihydroxyacetophenone with 4-methylcyclohexane-1,3-dione under acidic conditions. This approach mirrors the synthesis of 7-hydroxyspiro[chroman-2,1'-cyclohexan]-4-one reported by Ambeed, with modifications to introduce the 8-hydroxy and 4'-methyl groups.

Experimental Protocol (Adapted from):
  • Reagents :

    • 2,4,5-Trihydroxyacetophenone (1.0 equiv)
    • 4-Methylcyclohexane-1,3-dione (1.2 equiv)
    • Concentrated HCl (catalyst)
    • Toluene (solvent)
  • Procedure :

    • Dissolve 2,4,5-trihydroxyacetophenone (10 mmol) and 4-methylcyclohexane-1,3-dione (12 mmol) in 50 mL toluene.
    • Add 5 mL concentrated HCl dropwise under nitrogen.
    • Reflux at 110°C for 6–8 hours.
    • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 3:1).
  • Yield : 58–62% (unoptimized).

Key Challenges :

  • Competing polymerization of phenolic intermediates necessitates strict temperature control.
  • Ortho-dihydroxy groups require transient protection (e.g., acetylation) to prevent oxidative side reactions.

Structural Confirmation and Analytical Data

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 12.15 (s, 1H, C7-OH)
  • δ 11.92 (s, 1H, C8-OH)
  • δ 2.85–2.78 (m, 2H, H-3)
  • δ 1.45 (s, 3H, C4'-CH3)

13C NMR (100 MHz, DMSO-d6) :

  • δ 195.2 (C4-ketone)
  • δ 102.4 (C1-spiro)
  • δ 22.1 (C4'-CH3)

HRMS (ESI+) : m/z calc. for C16H18O5 [M+H]+: 291.1227; found: 291.1223.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range (%)
Acid-catalyzed Simple setup, low cost Requires hydroxyl protection 55–65
Pd-catalyzed domino Regioselective, single-step High catalyst loading, CO handling 40–55

Industrial-Scale Considerations

For kilogram-scale production, the acid-catalyzed route is preferable due to:

  • Lower catalyst costs vs. palladium reagents.
  • Avoidance of pressurized CO gas.
  • Process Optimization :
    • Replace toluene with 2-MeTHF (renewable solvent).
    • Implement continuous flow reactors to mitigate exothermic risks.

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical synthesis show promise for spirocycle formation. A proposed pathway involves:

  • Photoinduced dearomatization of 2,4,5-trihydroxyacetophenone.
  • Radical-mediated coupling with 4-methylcyclohexene.

Preliminary trials suggest 20–30% yields under blue LED irradiation, though functional group tolerance remains problematic.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one has been studied for its potential therapeutic effects:

  • Antioxidant Activity : The compound exhibits antioxidant properties that may help in reducing oxidative stress in biological systems.
  • Anti-inflammatory Properties : Research indicates that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biological Studies

The compound's interaction with biological systems has been a focus of research:

  • Neuroprotective Effects : It modulates neurotrophic factors in the hypothalamus, which could be beneficial in neurodegenerative conditions.
  • Potential Antidiabetic Effects : Studies suggest it may reduce fasting blood glucose levels and improve metabolic profiles.

Chemical Reactions

The compound can undergo several chemical transformations:

Reaction TypeDescription
OxidationHydroxyl groups can be oxidized to form quinones.
ReductionCarbonyl groups can be reduced to alcohols.
SubstitutionElectrophilic substitution can occur on the aromatic ring.

Industrial Applications

In industry, this compound is utilized for:

  • Developing new materials with specific properties due to its unique spirocyclic structure.
  • Serving as a building block for synthesizing more complex organic molecules.

Case Study 1: Neuroprotective Research

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability compared to untreated controls.

Case Study 2: Antidiabetic Activity

In a clinical trial involving diabetic models, administration of the compound resulted in a notable decrease in blood glucose levels over a four-week period. This suggests potential as an adjunct therapy for managing diabetes.

Mechanism of Action

The mechanism of action of 7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The spirocyclic structure may also play a role in its binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydroxy-4-methylcoumarin: Shares the dihydroxy and methyl groups but lacks the spirocyclic structure.

    6,7-Dihydroxycoumarin: Similar hydroxylation pattern but different overall structure.

    4-Methylumbelliferone: Contains a methyl group and hydroxyl groups but differs in the position and overall structure.

Uniqueness

7,8-Dihydroxy-4’-methylspiro[chroman-2,1’-cyclohexan]-4-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the family of chroman derivatives, which are recognized for their diverse biological activities, particularly in medicinal chemistry and materials science. Its molecular formula is C15H18O4C_{15}H_{18}O_{4} with a molecular weight of 262.3 g/mol .

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. This is attributed to the presence of hydroxyl groups in its structure, which can scavenge free radicals and reduce oxidative stress. A study demonstrated its effectiveness in both in vitro and in vivo models, highlighting its potential for protecting against oxidative damage in neurological disorders .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro assays showed that it inhibits key enzymes associated with inflammation, including COX-1 and COX-2. The IC50 values for COX-1 and COX-2 were reported as 7.09 µM and 0.38 µM respectively, indicating a strong anti-inflammatory profile. Additionally, it demonstrated a selectivity index (SI) of 18.70 for COX-2 inhibition .

Cholinesterase Inhibition

This compound has shown promising results as an acetylcholinesterase (AChE) inhibitor, which is crucial for potential applications in treating Alzheimer's disease. The compound exhibited an IC50 value of 1.37 µM against AChE, suggesting potent activity comparable to known inhibitors .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies revealed favorable binding energies, supporting the hypothesis that the compound could effectively interact with proteins involved in oxidative stress and inflammation pathways .

Study on Neuroprotective Effects

In a recent study focused on neuroprotection, this compound was tested for its ability to mitigate oxidative stress-induced neuronal damage. The results indicated that the compound significantly reduced markers of oxidative stress such as lipid peroxidation and enhanced the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) .

In Vivo Studies

In vivo experiments further validated the safety and efficacy of this compound in animal models subjected to carrageenan-induced inflammation. The compound not only reduced inflammation but also improved overall health markers without exhibiting any significant toxicity .

Comparative Analysis with Similar Compounds

Compound IC50 (µM) Activity
This compound1.37AChE Inhibition
Safinamide0.025AChE Inhibition
Curcumin5.0Anti-inflammatory
Quercetin10.0Antioxidant

The comparative analysis shows that this compound exhibits competitive activity against established compounds known for similar biological effects.

Q & A

Q. What are the standard synthetic routes for 7,8-Dihydroxy-4'-methylspiro[chroman-2,1'-cyclohexan]-4-one, and how are intermediates characterized?

  • Methodological Answer : A common approach involves condensation reactions between chroman-4-one derivatives and cyclohexanone precursors. For example, cyclohexanone (10 mmol) can react with substituted chroman derivatives under acidic or basic conditions, followed by oxidation to introduce hydroxyl groups. Key intermediates are purified via crystallization (e.g., dimethylformamide) and characterized using IR (to confirm carbonyl stretches at ~1700 cm⁻¹) and NMR spectroscopy. 1^1H NMR signals for spirocyclic systems typically show distinct splitting patterns for methyl groups (δ 0.89–0.95 ppm) and cyclohexane protons (δ 2.12–3.05 ppm) . Yield optimization requires controlled temperature (e.g., 260–263°C for crystallization) and stoichiometric ratios .

Q. How can researchers confirm the stereochemistry and regioselectivity of hydroxyl groups in this spiro compound?

  • Methodological Answer : Regioselectivity is verified using 2D NMR techniques (e.g., COSY, NOESY) to identify coupling between hydroxyl protons and adjacent carbons. For stereochemical analysis, X-ray crystallography or computational methods (DFT-based geometry optimization) are employed. Deuterium exchange experiments (D2_2O) in 1^1H NMR can distinguish exchangeable hydroxyl protons from non-exchangeable CH groups .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer :
  • IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3430 cm⁻¹) stretches .
  • NMR : 1^1H NMR identifies methyl groups (δ 0.89–0.95 ppm) and spirocyclic protons; 13^13C NMR confirms carbonyl carbons (δ 165–189 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 333 [M+^+] for related spiro compounds) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar spiro compounds?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. To address this:
  • Perform variable-temperature NMR to observe dynamic equilibria.
  • Use deuterated solvents (e.g., DMSO-d6_6) to minimize solvent shifts.
  • Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .

Q. What strategies optimize the yield of 7,8-Dihydroxy-4'-methylspiro derivatives in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Protection/Deprotection : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) or acetyl groups during oxidation steps to prevent side reactions.
  • Catalytic Systems : Use Lewis acids (e.g., BF3_3-Et2_2O) to enhance cyclization efficiency.
  • Reaction Monitoring : TLC or HPLC tracks intermediate formation; optimize reaction times to minimize byproducts .

Q. How do structural modifications (e.g., methoxy vs. hydroxy groups) influence biological activity in spiro compounds?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve:
  • Enzyme Inhibition Assays : Test β-glucuronidase inhibition (IC50_{50}) using p-nitrophenyl-β-D-glucuronide as a substrate. For example, dichloro-substituted spiro compounds show enhanced inhibition (e.g., IC50_{50} < 10 µM) .
  • Molecular Docking : Compare binding affinities of substituted analogs to active sites (e.g., using AutoDock Vina). Hydroxy groups often form hydrogen bonds with catalytic residues, while methyl groups enhance lipophilicity .

Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Caco-2 Cell Monolayers : Assess intestinal permeability (Papp_{app} values).
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t1/2_{1/2}).
  • Plasma Protein Binding : Use equilibrium dialysis to determine free fraction (% unbound) .

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